Propylcyclopentane (CAS 2040-96-2) is a high-purity C8 naphthenic hydrocarbon featuring a five-membered cyclopentane ring substituted with a linear propyl chain. In industrial and research contexts, it serves as a critical model compound for the cycloalkane fraction of aviation turbine fuels (such as JP-8 and Jet-A) and advanced diesel surrogates [1]. Procurement of analytical-grade propylcyclopentane is primarily driven by its unique thermophysical profile—specifically its low-temperature viscosity and density—and its distinct combustion kinetics, including autoignition temperature and ring-opening behavior [2]. Unlike generic solvent-grade naphthenic mixtures, this exact isomer is essential for calibrating computational combustion models, benchmarking catalytic reforming processes (specifically dehydroisomerization), and formulating high-fidelity surrogate fuels that require precise matching of volatility, ignition delay, and soot precursor formation.
Substituting propylcyclopentane with closely related structural isomers (like ethylcyclohexane) or homologous compounds (like propylcyclohexane) fundamentally alters both the thermophysical behavior and the kinetic reaction pathways of the target system [1]. In low-temperature fluid dynamics, the five-membered ring of propylcyclopentane exhibits less steric hindrance and different packing efficiency than six-membered rings, resulting in significantly lower dynamic viscosity at sub-zero temperatures. In combustion and catalytic reforming, the cyclopentane ring undergoes distinct cleavage and expansion mechanisms; for instance, it acts as a transient intermediate in the dehydrocyclization of linear alkanes to aromatics, a pathway that is bypassed if a pre-formed cyclohexane is used[2]. Consequently, using an in-class substitute invalidates predictive models for ignition delay, soot formation, and low-temperature pumpability, making the exact C8 cyclopentane structure non-negotiable for rigorous thermochemical and aerospace engineering applications.
In the formulation of aerospace fuels, low-temperature kinematic and dynamic viscosity dictate pumpability and atomization efficiency. Experimental corresponding states modeling demonstrates that propylcyclopentane maintains a dynamic viscosity of 1.24 cP at -20 °C, whereas its exact C8 structural isomer, ethylcyclohexane, exhibits a significantly higher viscosity of 1.63 cP under identical conditions [1].
| Evidence Dimension | Dynamic Viscosity at -20 °C |
| Target Compound Data | 1.24 cP |
| Comparator Or Baseline | Ethylcyclohexane (1.63 cP) |
| Quantified Difference | Propylcyclopentane exhibits a ~24% lower dynamic viscosity at -20 °C compared to its exact C8 six-membered ring isomer. |
| Conditions | Measured at 101.325 kPa and -20.00 °C in corresponding states viscosity modeling. |
This significant difference in low-temperature fluidity makes propylcyclopentane superior for formulating aerospace surrogate fuels that must meet strict cold-weather pumpability specifications.
Autoignition temperature (AIT) is a critical parameter for preventing pre-ignition in compression engines and defining flammability limits. Quantitative structure-property relationship (QSPR) evaluations identify the AIT of propylcyclopentane at 269 °C (542 K). In contrast, its C9 homologue propylcyclohexane autoignites at 248 °C, and the linear C8 baseline n-octane autoignites at approximately 206 °C [1].
| Evidence Dimension | Autoignition Temperature (AIT) |
| Target Compound Data | 269 °C |
| Comparator Or Baseline | Propylcyclohexane (248 °C) and n-Octane (~206 °C) |
| Quantified Difference | Propylcyclopentane demonstrates a 21 °C higher AIT than its C9 homologue, and a >60 °C higher AIT than the linear C8 baseline. |
| Conditions | Evaluated via validated QSPR models for hydrocarbon flammability limits. |
The higher thermal stability before autoignition is critical for researchers designing compression-ignition engine models that require specific delayed pre-ignition characteristics.
Accurate heat release modeling requires precise thermodynamic baselines. Precision oxygen-bomb combustion calorimetry has determined the standard liquid enthalpy of combustion (ΔH°c) for propylcyclopentane to be -1253.82 ± 0.18 kcal/mol. This value is distinct from highly branched isomers such as 1-methyl-trans-2-ethylcyclopentane, which yields -1252.30 kcal/mol [1].
| Evidence Dimension | Standard liquid enthalpy of combustion (ΔH°c) |
| Target Compound Data | -1253.82 ± 0.18 kcal/mol |
| Comparator Or Baseline | 1-methyl-trans-2-ethylcyclopentane (-1252.30 kcal/mol) |
| Quantified Difference | Propylcyclopentane releases slightly more energy upon combustion (~1.5 kcal/mol higher magnitude) than its multi-branched C8 cyclopentane isomers. |
| Conditions | Determined by precision oxygen-bomb combustion calorimetry at 298.15 K in the liquid state. |
Provides an exact thermodynamic baseline for calculating heat release rates in turbine combustion simulations, ensuring surrogate fuels accurately match the energy density of target petroleum cuts.
In the catalytic upgrading of naphtha, five-membered rings must undergo ring expansion to form high-value aromatics. Propylcyclopentane serves as a direct model compound to isolate this dehydroisomerization step. When reacted over Pt-zeolite L catalysts, it undergoes selective ring expansion and dehydrogenation to form C8 aromatics (ethylbenzene and xylenes) [1]. Using n-octane requires an initial dehydrocyclization step, while using ethylcyclohexane bypasses the ring-expansion phase entirely.
| Evidence Dimension | Reaction Pathway Intermediate Suitability |
| Target Compound Data | Undergoes selective dehydroisomerization to form C8 aromatics. |
| Comparator Or Baseline | Ethylcyclohexane (undergoes direct dehydrogenation without ring expansion). |
| Quantified Difference | Isolates the secondary ring-expansion kinetic step (cyclopentane to cyclohexane transition), which is bypassed when using six-membered ring precursors. |
| Conditions | Catalytic reforming over Pt-zeolite L dehydrocyclization catalysts at elevated temperatures. |
Procuring propylcyclopentane as a direct feed allows catalyst developers to specifically benchmark the ring-expansion efficiency of novel petrochemical reforming catalysts.
Propylcyclopentane is utilized as a primary representative for the naphthenic fraction in JP-8 and Jet-A surrogate models. Its specific low-temperature viscosity (1.24 cP at -20 °C) and autoignition profile ensure the surrogate matches the atomization, cold-weather pumpability, and ignition delay of actual flight-line fuels [1].
Employed in shock tube and rapid compression machine (RCM) studies to track the formation of cyclopentadienyl radicals. Its distinct ring-opening kinetics provide a necessary contrast to cyclohexanes for calibrating computational fluid dynamics (CFD) soot prediction models without the heavy coking associated with aromatic baselines [2].
Utilized as a model feed in the evaluation of reforming catalysts (e.g., Pt-loaded zeolites). By starting with propylcyclopentane, researchers can isolate and measure the kinetics of the five-to-six-membered ring expansion step critical for high-yield aromatic (xylene/ethylbenzene) production [3].
Serves as a high-purity calibration standard for developing equations of state (EoS) and quantitative structure-property relationship (QSPR) models, particularly for predicting the high-pressure viscosity and density of complex hydrocarbon mixtures in deep-water petroleum extraction and refining [1].
Flammable;Health Hazard